CID 146159925

Description

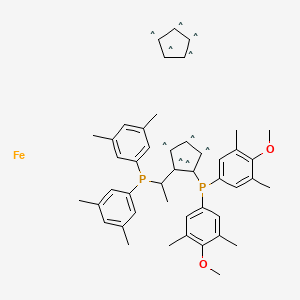

CID 146159925 is a chemical compound identified in the context of chromatographic and mass spectrometric analyses. Figure 1 in illustrates its chemical structure, GC-MS chromatogram, and mass spectrum, indicating it is likely a terpenoid or aromatic derivative with moderate molecular weight . The compound was isolated via vacuum distillation, and its presence in specific fractions highlights its volatility and polarity profile . Structural features inferred from the mass spectrum suggest a functionalized aromatic ring or oxygenated terpene backbone, common in bioactive natural products.

Properties

CAS No. |

849924-48-7 |

|---|---|

Molecular Formula |

C46H62FeO2P2 |

Molecular Weight |

764.8 g/mol |

IUPAC Name |

[2-[(1S)-1-bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopentane;iron |

InChI |

InChI=1S/C41H52O2P2.C5H10.Fe/c1-25-15-26(2)18-34(17-25)44(35-19-27(3)16-28(4)20-35)33(9)38-13-12-14-39(38)45(36-21-29(5)40(42-10)30(6)22-36)37-23-31(7)41(43-11)32(8)24-37;1-2-4-5-3-1;/h15-24,33,38-39H,12-14H2,1-11H3;1-5H2;/t33-,38?,39?;;/m0../s1 |

InChI Key |

ZDRKRYVJSIFFMO-PZAACPRNSA-N |

SMILES |

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][C]3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |

Isomeric SMILES |

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@@H](C)C3CCCC3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C)C.C1CCCC1.[Fe] |

Canonical SMILES |

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)C3CCCC3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C)C.C1CCCC1.[Fe] |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Josiphos SL-J418-2 typically involves the reaction of specific phosphine ligands with metal precursors under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as ligand exchange reactions and purification processes to ensure the desired product’s purity and activity.

Industrial Production Methods

In an industrial setting, the production of Josiphos SL-J418-2 is scaled up using similar synthetic routes but with optimizations for yield, cost, and safety. This often involves the use of large-scale reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Josiphos SL-J418-2 undergoes various types of chemical reactions, including:

Oxidation: The ligand can be oxidized under specific conditions, altering its electronic properties.

Reduction: It can also be reduced, which may be necessary for certain catalytic applications.

Substitution: Josiphos SL-J418-2 can participate in substitution reactions where one ligand is replaced by another in a metal complex.

Common Reagents and Conditions

Common reagents used in reactions involving Josiphos SL-J418-2 include:

Oxidizing agents: Such as hydrogen peroxide or oxygen.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Solvents: Such as dichloromethane, toluene, or ethanol, depending on the reaction requirements.

Major Products Formed

The major products formed from reactions involving Josiphos SL-J418-2 depend on the specific reaction conditions and the substrates involved. In catalytic applications, the products are often chiral molecules, which are important in the pharmaceutical industry for producing enantiomerically pure drugs.

Scientific Research Applications

Josiphos SL-J418-2 has a wide range of applications in scientific research, including:

Chemistry: Used as a ligand in asymmetric catalysis to produce chiral molecules.

Biology: Employed in the study of enzyme mimetics and the development of new biochemical assays.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which Josiphos SL-J418-2 exerts its effects involves its ability to coordinate with metal ions, forming complexes that can catalyze various chemical reactions. The ligand’s structure allows it to create a chiral environment around the metal center, which is crucial for asymmetric catalysis. This chiral environment enables the selective formation of one enantiomer over another, which is essential in the production of many pharmaceuticals.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 146159925, we compare it with three structurally or functionally analogous compounds: oscillatoxin D (CID: 101283546) , 7-bromobenzo[b]thiophene-2-carboxylic acid (CAS 7312-10-9) , and 1-(4-(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5) . These were selected based on shared structural motifs (e.g., aromatic systems, halogenation) or isolation methodologies (e.g., chromatographic separation).

Table 1: Structural and Physicochemical Comparison

*Inferred from GC-MS data in .

Key Findings:

Structural Complexity: this compound is less complex than oscillatoxin D, a macrocyclic toxin with multiple oxygen atoms and a larger molecular weight . Its inferred terpenoid structure aligns with natural product biosynthetic pathways, contrasting with synthetic analogs like CAS 7312-10-9 (halogenated thiophene) and CAS 1533-03-5 (fluorinated ketone) . Unlike oscillatoxin D, this compound lacks ester or lactone groups, as evidenced by its simpler mass spectral fragmentation .

Functional Applications :

- Oscillatoxin D : Used in marine toxin research due to its potent cytotoxicity .

- CAS 7312-10-9 : Acts as a CYP1A2 inhibitor, relevant in drug metabolism studies .

- CAS 1533-03-5 : A synthetic intermediate for trifluoromethyl-containing pharmaceuticals .

- This compound’s role remains speculative but may relate to antimicrobial or flavorant applications given its essential oil origin .

Synthetic vs. Natural Origins :

- This compound and oscillatoxin D are natural products, whereas the other two compounds are synthetically derived. This distinction impacts their availability, with oscillatoxin D requiring complex extraction protocols , while synthetic analogs are produced via controlled reactions (e.g., bromination, Friedel-Crafts acylation) .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.